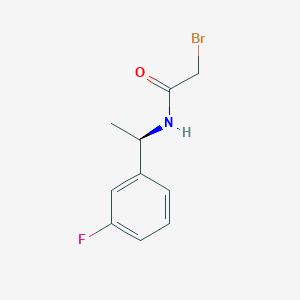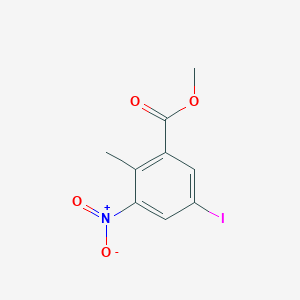![molecular formula C15H16FN B7936072 [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine](/img/structure/B7936072.png)
[4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine is an organic compound characterized by the presence of a fluorine atom and a methanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by the introduction of the methanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between fluorinated aromatic compounds and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and chemical resistance.
Mechanism of Action
The mechanism of action of [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their structure and function. The methanamine group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
[4-(3,5-Dimethylphenyl)-3-chlorophenyl]methanamine: Similar structure but with a chlorine atom instead of fluorine.
[4-(3,5-Dimethylphenyl)-3-bromophenyl]methanamine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in [4-(3,5-Dimethylphenyl)-3-fluorophenyl]methanamine imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics make it distinct from its chloro and bromo analogs, potentially leading to different biological activities and chemical reactivities.
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)-3-fluorophenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-10-5-11(2)7-13(6-10)14-4-3-12(9-17)8-15(14)16/h3-8H,9,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBJEDURSPYPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=C(C=C2)CN)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7936045.png)





![N-((3'-chloro-2-fluoro-[1,1'-biphenyl]-4-yl)methyl)ethanamine](/img/structure/B7936083.png)
![{[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(methyl)amine](/img/structure/B7936087.png)
